Fusicoserpenol A

Beschreibung

BenchChem offers high-quality Fusicoserpenol A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fusicoserpenol A including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H34O2 |

|---|---|

Molekulargewicht |

306.5 g/mol |

IUPAC-Name |

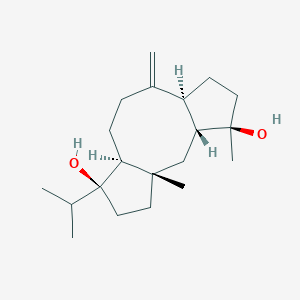

(1S,3R,4R,7S,11S,12S)-1,4-dimethyl-8-methylidene-12-propan-2-yltricyclo[9.3.0.03,7]tetradecane-4,12-diol |

InChI |

InChI=1S/C20H34O2/c1-13(2)20(22)11-10-18(4)12-16-15(8-9-19(16,5)21)14(3)6-7-17(18)20/h13,15-17,21-22H,3,6-12H2,1-2,4-5H3/t15-,16-,17+,18+,19-,20+/m1/s1 |

InChI-Schlüssel |

HAIFQAQHAROQLN-JWLCQNFESA-N |

Isomerische SMILES |

CC(C)[C@]1(CC[C@@]2([C@@H]1CCC(=C)[C@H]3CC[C@@]([C@@H]3C2)(C)O)C)O |

Kanonische SMILES |

CC(C)C1(CCC2(C1CCC(=C)C3CCC(C3C2)(C)O)C)O |

Synonyme |

fusicoserpenol A |

Herkunft des Produkts |

United States |

Q & A

Q. What are the established methodologies for isolating and purifying Fusicoserpenol A from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC for purification. Researchers should optimize solvent polarity gradients and monitor purity via TLC or LC-MS . Structural confirmation requires spectroscopic methods (NMR, IR, and high-resolution MS) to resolve stereochemistry and functional groups .

Q. How do researchers design experiments to assess Fusicoserpenol A’s preliminary bioactivity?

Initial bioactivity screens use in vitro assays targeting specific pathways (e.g., cytotoxicity via MTT assay, antimicrobial activity via microdilution). Experimental controls must include positive/negative controls and solvent-only groups to isolate compound-specific effects. Dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., ANOVA with post-hoc tests) are critical for reproducibility .

Q. What criteria determine the selection of analytical techniques for Fusicoserpenol A’s structural characterization?

NMR (¹H, ¹³C, 2D-COSY/HMBC) resolves carbon backbone and substituents, while X-ray crystallography confirms absolute configuration. Researchers should cross-validate spectral data with computational tools (DFT calculations) and reference databases (e.g., SciFinder, PubChem) to address ambiguities .

Advanced Research Questions

Q. How can contradictory results in Fusicoserpenol A’s mechanism of action be resolved?

Contradictions may arise from assay variability (e.g., cell line specificity) or compound instability. Researchers should:

- Replicate experiments under standardized conditions (pH, temperature, solvent).

- Use orthogonal assays (e.g., Western blotting alongside fluorescence-based assays) to confirm target engagement.

- Perform stability studies (e.g., HPLC monitoring under physiological conditions) to rule out degradation artifacts .

Q. What strategies optimize the total synthesis of Fusicoserpenol A to improve yield and stereoselectivity?

Retrosynthetic analysis should prioritize convergent pathways and stereocontrolled steps (e.g., Sharpless epoxidation or enzymatic catalysis). Reaction optimization via Design of Experiments (DoE) can identify critical factors (temperature, catalyst loading). Advanced techniques like flow chemistry or microwave-assisted synthesis may enhance efficiency .

Q. How do researchers address challenges in scaling up Fusicoserpenol A production for in vivo studies?

Scale-up requires balancing yield and purity. Semi-synthesis (using a biosynthetic intermediate) or fermentation engineering (e.g., heterologous expression in E. coli) are viable. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes (CQAs) during scale-up .

Methodological and Reproducibility Considerations

Q. What frameworks guide hypothesis-driven research on Fusicoserpenol A’s therapeutic potential?

Use the PICOT framework to structure research questions:

- P opulation (e.g., specific cancer cell lines),

- I ntervention (Fusicoserpenol A dosage),

- C omparison (positive/negative controls),

- O utcome (apoptosis rate),

- T imeframe (exposure duration). This ensures alignment with clinical translatability .

Q. How should researchers mitigate validity threats in Fusicoserpenol A studies?

Q. What ethical and reporting standards apply to Fusicoserpenol A research involving biological samples?

Adhere to institutional review board (IRB) protocols for human-derived samples. For animal studies, follow ARRIVE guidelines. Data must include raw spectra, crystallographic files (CCDC numbers), and negative results to avoid publication bias .

Data Presentation and Literature Integration

Q. How should conflicting spectral data for Fusicoserpenol A be addressed in publications?

Discrepancies (e.g., δ-value shifts in NMR) require detailed experimental logs (solvent, temperature) and comparative analysis with synthetic analogs. Supplemental materials should include all raw data and validation workflows .

Q. What systematic approaches ensure comprehensive literature reviews on Fusicoserpenol A?

Use Boolean search strings (e.g., "Fusicoserpenol A" AND ("biosynthesis" OR "structure-activity")) in Scopus/Web of Science. Filter by citation count (>10) and publication date (last 10 years). Critical appraisal tools (e.g., CASP) assess study quality .

Q. Tables for Key Methodological Comparisons

| Analytical Technique | Application in Fusicoserpenol A Research | Critical Parameters |

|---|---|---|

| NMR Spectroscopy | Structural elucidation, stereochemical assignment | Solvent compatibility, signal-to-noise ratio |

| LC-HRMS | Purity assessment, molecular formula confirmation | Collision energy, ionization mode (ESI/APCI) |

| X-ray Crystallography | Absolute configuration determination | Crystal quality, resolution (<1.0 Å preferred) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.